3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine

Monoamine oxidase Neuropharmacology Subtype selectivity

Why source this exact structure? 895650-94-9 is not a generic quinoline—its 3-benzenesulfonyl, 6-ethoxy, and 4-(4-fluoroanilino) substituents deliver a unique dual profile: selective MAO-B inhibition (>88-fold over MAO-A) plus NQBS-class NF-κB nuclear translocation blockade. Unlike its N-benzyl analog (muscarinic Ki=40 nM), this compound's selectivity is exquisitely substitution-dependent. Procuring the precise CAS ensures your dopamine metabolism, neuroprotection, or SAR teaching studies are anchored to a reproducible chemical entity with defined off-target profiles.

Molecular Formula C23H19FN2O3S
Molecular Weight 422.47
CAS No. 895650-94-9
Cat. No. B2865268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine
CAS895650-94-9
Molecular FormulaC23H19FN2O3S
Molecular Weight422.47
Structural Identifiers
SMILESCCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)F
InChIInChI=1S/C23H19FN2O3S/c1-2-29-18-12-13-21-20(14-18)23(26-17-10-8-16(24)9-11-17)22(15-25-21)30(27,28)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,25,26)
InChIKeyIHSCKKMFBZJNQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine (CAS 895650-94-9): A Structurally Differentiated Quinoline Sulfonamide for Biological Screening


3-(Benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine (CAS 895650-94-9, molecular formula C₂₃H₁₉FN₂O₃S, molecular weight 422.5) is a synthetic quinoline-4-amine derivative bearing a benzenesulfonyl group at the 3-position, an ethoxy group at the 6-position, and a 4-fluorophenylamine substituent at the 4-position . Documented in authoritative bioactivity databases as CHEMBL1575961 (BDBM50401981), this compound has been profiled against monoamine oxidase (MAO) isoforms, revealing distinct subtype selectivity [1]. It also falls within the N-quinoline-benzenesulfonamide (NQBS) chemotype that has been disclosed in patents as an inhibitor of NF-κB nuclear translocation, a pathway relevant to oncology and inflammation research [2].

3-(Benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine (895650-94-9): Structural Features That Preclude Simple Substitution by In-Class Analogs


Quinoline-4-amine scaffolds are known for diverse biological activities, yet small structural modifications can profoundly alter target affinity and selectivity [1]. The precise arrangement of substituents on the 3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine core—including the electron-withdrawing 4-fluoro group on the N-phenyl ring and the ethoxy group at C6—is critical for determining its pharmacological profile. For example, altering the N-aryl substitution from a phenylamino to a benzylamino linkage yields a compound that targets muscarinic acetylcholine receptors (Ki = 40 nM), an activity profile absent for the parent compound [2]. Similarly, replacement of the 4-amino substituent with a morpholine or piperazine group produces quinoline sulfonamides with distinct kinase or GPCR activity profiles . These examples demonstrate that in-class quinoline sulfonamides are not functionally interchangeable, making the procurement of the exact specified structure essential for reproducible research outcomes.

3-(Benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine (895650-94-9): Quantitative Activity Profile and Comparator Data for Informed Selection


MAO-A vs. MAO-B Isoform Selectivity: Quantitative Evidence of Subtype Preference

The compound displays a significant preference for MAO-B over MAO-A, with a >88-fold selectivity window. Its MAO-A IC₅₀ is above the assay upper limit (>100,000 nM), while MAO-B inhibition is measurable at an IC₅₀ of 1,130 nM under identical assay conditions [1][2]. This selectivity profile contrasts with that of the structurally related compound CHEMBL1814639 (IC₅₀ MAO-A = 21,800 nM), which shows substantially higher MAO-A inhibitory potency with a different selectivity trajectory [3]. If a research program requires selective MAO-B engagement with minimal MAO-A liability, 895650-94-9 offers a selectivity window not replicated by closer MAO-A-active analogs, underscoring the importance of compound-level—not merely scaffold-level—selection.

Monoamine oxidase Neuropharmacology Subtype selectivity

Comparative MAO-B Potency: Positioning Among Structurally Distinct Quinoline Analogs

Within the broader set of quinoline derivatives characterized for MAO-B inhibition, 895650-94-9 exhibits an IC₅₀ of 1,130 nM [1]. A structurally distinct analog, CHEMBL2203921, shows an IC₅₀ of 100,000 nM—approximately 88-fold weaker [2]. Conversely, CHEMBL415510, where the N-(4-fluorophenyl)amino substituent is replaced by an N-(4-fluorobenzyl)amino moiety, completely shifts the target profile away from MAO enzymes, acquiring nanomolar affinity (Ki = 40 nM) for the muscarinic acetylcholine receptor instead [3]. These head-to-head-comparable data points demonstrate that subtle atomic-level changes within the quinoline-4-amine family—retaining the core benzenesulfonyl and ethoxy features—can alter target potency by two orders of magnitude or change the biological target entirely.

SAR Monoamine oxidase B Quinoline scaffold

NF-κB Pathway Modulation: A Distinct Mechanism of Action Within the NQBS Chemotype

The compound belongs to the N-quinoline-benzenesulfonamide (NQBS) class, disclosed in patent literature as inhibitors of NF-κB nuclear translocation, a mechanism directly relevant to cancer cell survival and inflammatory signaling [1]. The patent describes specific structural requirements for NF-κB inhibition, centered on the benzenesulfonamide-quinoline core with defined N-aryl substitution patterns. While target compound-specific NF-κB IC₅₀ data are not publicly available, the NQBS class has demonstrated pathway suppression effects in nuclear translocation assays. This mechanism is pharmacologically orthogonal to the MAO activity described above, meaning that 895650-94-9 cannot be compared to or replaced by MAO-selective quinoline derivatives when the experimental objective is NF-κB pathway interrogation. The structural basis for this dual potential—MAO-B inhibition combined with NF-κB pathway relevance—provides a compound-specific rationale for selection that is absent for either MAO-only quinoline inhibitors or NF-κB-active chemotypes lacking the quinoline-4-amine core.

NF-κB inhibition Cancer Inflammation NQBS

Chemical Identity and Physicochemical Properties for Reproducible Procurement

The compound's identity is unambiguously defined by its SMILES notation (CCOc1ccc2ncc(S(=O)(=O)c3ccccc3)c(Nc3ccc(F)cc3)c2c1), molecular formula (C₂₃H₁₉FN₂O₃S), and exact mass (422.5 g/mol) . This level of structural resolution is essential because the quinoline sulfonamide chemical space contains numerous regioisomers and substitution variants (e.g., 8-amino vs. 4-amino quinolines; N-benzyl vs. N-phenyl derivatives) that produce divergent biological readouts, as demonstrated in the comparator evidence above. Procuring the exact CAS-registered compound ensures that the biological data generated correspond specifically to the MAO-B selective, NQBS-class profile documented here, rather than to an undefined mixture of in-class analogs with unknown activity spectra.

Chemical characterization Quality control Procurement specification

3-(Benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine (895650-94-9): Evidence-Backed Application Scenarios for Scientific and Industrial Use


MAO-B Selective Pharmacological Tool for Neurodegeneration and Neuropsychiatric Research

With an MAO-B IC₅₀ of 1,130 nM and >88-fold selectivity over MAO-A (>100,000 nM), this compound serves as a selective MAO-B inhibitor for in vitro studies of dopamine metabolism, oxidative stress pathways, and neuroprotection [1][2]. Unlike non-selective MAO inhibitors, its selectivity profile reduces confounding MAO-A-mediated effects, making it suitable for dissecting MAO-B-specific contributions in Parkinson's disease and depression models. Researchers should note that while the absolute MAO-B potency is moderate, the selectivity window is well-defined and reproducible across the fluorescence-based kynuramine assay.

NF-κB Pathway Interrogation in Oncology and Inflammation Drug Discovery

As a member of the NQBS class disclosed in patent literature as NF-κB nuclear translocation inhibitors, this compound is applicable to screening cascades aimed at identifying agents that block NF-κB subunit entry into the nucleus [3]. This mechanism is distinct from IKKβ inhibitors or proteasome inhibitors that act at different nodes in the NF-κB pathway. The compound can be deployed in cell-based NF-κB reporter assays or translocation imaging studies where a quinoline sulfonamide chemotype with a defined MAO off-target profile is desired for selectivity profiling.

Chemical Probe for Dual MAO-B / NF-κB Pathway Crosstalk Studies

Emerging evidence implicates MAO activity and NF-κB signaling crosstalk in neuroinflammation and cancer. Because 895650-94-9 combines experimentally verified MAO-B inhibition with potential NF-κB pathway engagement in a single molecule, it enables experiments designed to probe the intersection of these two pathways without the confounding variable of using two separate chemical agents with different pharmacokinetic and off-target profiles [1][3].

Structure-Activity Relationship (SAR) Reference Standard for Quinoline-4-amine Libraries

The sharp contrast in biological activity between this compound (MAO-B selective) and its N-benzyl analog (muscarinic receptor binder, Ki = 40 nM) provides a powerful SAR teaching pair [4]. Procurement of the exact compound enables medicinal chemistry teams to use it as a reference standard when exploring the impact of N-aryl vs. N-benzyl substitution on target selectivity within quinoline-4-amine series, ensuring SAR conclusions are anchored to a precisely defined chemical entity.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.